hCA I-IN-2

Description

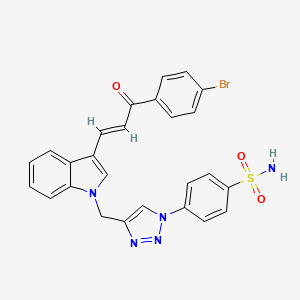

Structure

3D Structure

Properties

Molecular Formula |

C26H20BrN5O3S |

|---|---|

Molecular Weight |

562.4 g/mol |

IUPAC Name |

4-[4-[[3-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C26H20BrN5O3S/c27-20-8-5-18(6-9-20)26(33)14-7-19-15-31(25-4-2-1-3-24(19)25)16-21-17-32(30-29-21)22-10-12-23(13-11-22)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-7+ |

InChI Key |

OZCMEGCKDHVCKV-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=C(C=C5)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of hCA I-IN-2: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles of Human Carbonic Anhydrase I Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of human carbonic anhydrase I (hCA I) inhibitors, with a specific focus on the selective inhibitor, hCA I-IN-2. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics targeting carbonic anhydrases.

Introduction to Human Carbonic Anhydrase I

Human carbonic anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. While it is one of the most abundant of the 16 known human CA isoforms, its catalytic activity is lower than that of other isoforms like hCA II. hCA I is primarily found in the cytoplasm of erythrocytes and is involved in various physiological processes, including pH regulation and CO2 transport. Dysregulation of hCA I activity has been implicated in several diseases, making it a potential therapeutic target. The development of isoform-specific inhibitors is a critical goal in drug discovery to minimize off-target effects, as many CA inhibitors also potently inhibit the highly active hCA II isoform.[1][2][3]

This compound: A Selective Inhibitor of hCA I

This compound (also referred to as Compound 6d in associated literature) is a notable selective inhibitor of human carbonic anhydrase I.[4] Its discovery and characterization provide a valuable case study for understanding the principles of isoform-selective inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound and other standard carbonic anhydrase inhibitors against hCA I and other isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity (hCA II/hCA I) | Reference |

| This compound | 18.8 | 375.1 | 1721 | 283.9 | 19.95 | [4] |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | 0.048 | [5] |

| Methazolamide | 50 | 14 | - | - | 0.28 | [6] |

| Dorzolamide HCl | - | 1.9 | - | 31 | - | [6] |

| Brinzolamide | - | 3.19 | - | - | - | [6] |

Note: "-" indicates data not available in the cited sources.

The data clearly demonstrates the high selectivity of this compound for hCA I over the other tested isoforms, particularly the off-target hCA II.

Core Principles of Structure-Activity Relationship (SAR) for hCA I Inhibitors

The development of potent and selective hCA I inhibitors is guided by understanding the key structural features of both the enzyme's active site and the inhibitor molecule. The primary class of hCA inhibitors is the aromatic and heterocyclic sulfonamides.

The Sulfonamide Zinc-Binding Group

The cornerstone of most carbonic anhydrase inhibitors is the primary sulfonamide group (-SO2NH2). This moiety coordinates directly to the zinc ion in the enzyme's active site, displacing the catalytic water/hydroxide ion. This interaction is crucial for inhibitory activity.

The Aromatic/Heterocyclic Scaffold

The aromatic or heterocyclic ring to which the sulfonamide is attached plays a significant role in orienting the inhibitor within the active site and can contribute to binding affinity through van der Waals interactions with hydrophobic residues.

The "Tail" Approach for Isoform Selectivity

The "tail" of the inhibitor, which is a chemical moiety extending from the aromatic/heterocyclic scaffold, is a key determinant of isoform selectivity. By modifying the tail, it is possible to exploit the subtle differences in the amino acid residues lining the active site cavity of different CA isoforms. For instance, the tail can form additional hydrogen bonds or hydrophobic interactions with non-conserved residues, thereby enhancing binding to the target isoform while reducing affinity for off-target isoforms. The selectivity of this compound is likely achieved through such specific interactions of its indole-1,2,3-triazole chalcone hybrid structure within the hCA I active site.[4]

Experimental Protocols

The determination of the inhibitory activity of compounds against hCA I is typically performed using a stopped-flow CO2 hydrase assay.

Stopped-Flow CO2 Hydrase Assay for hCA I Inhibition

This method measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a pH indicator.

Materials:

-

Recombinant human carbonic anhydrase I

-

Inhibitor compound (e.g., this compound)

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., Phenol Red, 0.2 mM)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA I enzyme and the inhibitor in an appropriate solvent (e.g., DMSO).

-

Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

Assay Setup: Set up the stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer containing the pH indicator.

-

Measurement: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red). The rate of the catalyzed reaction is determined from the initial linear portion of the absorbance change.

-

Data Analysis: The initial rates of the reaction are plotted against the inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model using non-linear least-squares regression. The uncatalyzed rate (in the absence of enzyme) is subtracted from the catalyzed rates.[7][8][9][10][11]

Visualizations

The following diagrams illustrate key concepts in the inhibition of hCA I.

Conclusion

The structure-activity relationship of human carbonic anhydrase I inhibitors is a well-established field that continues to evolve with the development of new chemical entities. This compound serves as an excellent example of how the principles of SAR can be applied to design potent and, crucially, isoform-selective inhibitors. By carefully modifying the chemical structure, particularly the "tail" region of the inhibitor, it is possible to achieve high affinity for hCA I while minimizing interactions with other isoforms. This technical guide has provided the foundational knowledge, quantitative data, and experimental methodologies necessary for professionals in the field of drug discovery to advance their research in targeting hCA I for therapeutic intervention.

References

- 1. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Human Carbonic Anhydrase I in Disease: A Technical Guide for Researchers

Abstract

Human Carbonic Anhydrase I (CA I) is a ubiquitous cytosolic metalloenzyme that plays a fundamental role in pH homeostasis and carbon dioxide transport. While often overshadowed by its more catalytically active isoform, CA II, emerging evidence has implicated CA I in a diverse range of pathologies, including cancer, neurological disorders, and metabolic diseases. This technical guide provides an in-depth review of the current understanding of CA I's involvement in disease, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore CA I as a potential biomarker and therapeutic target.

Introduction to Human Carbonic Anhydrase I

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2]

Human Carbonic Anhydrase I (CA I) is a cytosolic isoform and one of the most abundant non-hemoglobin proteins in erythrocytes.[3] Although it possesses only about 15% of the catalytic activity of the highly active CA II isoform, its high concentration in red blood cells makes it a significant contributor to CO₂ transport and blood pH regulation.[1][3] Beyond its well-established physiological role, alterations in CA I expression and activity have been increasingly linked to various disease states.

Role of Carbonic Anhydrase I in Major Disease Categories

Cancer

The role of CA I in cancer is multifaceted and appears to be tumor-type specific. Unlike the well-characterized tumor-associated isoforms CA IX and CA XII, which are generally linked to poor prognosis, the expression and impact of CA I are more varied.

-

Colorectal Cancer (CRC): In colorectal cancer, the loss of CA I expression is a frequent event.[4] Studies have shown that while normal colorectal mucosa strongly expresses CA I, a majority of colorectal adenocarcinomas exhibit significantly reduced or absent levels of CA I mRNA and protein.[4] Importantly, the presence of CA I-positive cancer cells has been associated with a more favorable prognosis, well or moderately differentiated tumors, and a lack of vascular invasion.[4] Proteomic analysis of tumor-infiltrating lymphocytes (TILs) in CRC has also identified CA I as one of the involved isoforms, with T lymphocytes from healthy surrounding mucosa showing higher CA activity than those within the tumor.[5]

-

Renal Cell Carcinoma (RCC): In contrast to CRC, the focus in renal cell carcinoma has predominantly been on the overexpression of CA IX as a diagnostic and prognostic marker, particularly in the clear cell variant (ccRCC).[6][7] While CA I is expressed in the human nephron, its specific role in the pathogenesis of RCC is less defined compared to CA IX.[7]

The general role of cytosolic CAs in cancer is linked to pH regulation. Tumor cells often exhibit a reversed pH gradient, with a more alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This acidic microenvironment promotes tumor invasion and metastasis.[8][9] Cytosolic CAs, including CA I, can contribute to maintaining a more alkaline pHi, which is favorable for cancer cell proliferation and survival.[10]

Neurological Disorders

CA I is expressed in the central nervous system (CNS), and its dysregulation has been observed in several neurological conditions.

-

Alzheimer's Disease (AD): Studies have reported reduced levels of CA I in the brains of patients with Alzheimer's disease.[11] The precise mechanistic link is still under investigation, but it is hypothesized that altered pH homeostasis resulting from CA I deficiency could contribute to the pathological processes in AD.[12]

-

Amyotrophic Lateral Sclerosis (ALS): CA I is expressed in motor neurons of the human spinal cord.[13] Research has indicated altered patterns of CA I expression in ALS pathology, suggesting a potential involvement of this isoform in the disease process.[13] A subpopulation of neuronal CA I appears to be associated with the endoplasmic reticulum, hinting at a possible role in ER stress pathways relevant to ALS.[13]

-

Cognitive and Emotional Disorders: CA I, along with other CNS-expressed CA isoforms, is being explored as a potential target for modulating emotional memory and cognitive disorders.[14]

Metabolic Diseases

-

Diabetes Mellitus: The activity of erythrocyte CA I is altered in patients with diabetes. Some studies report a decrease in CA I activity in diabetic patients compared to healthy controls.[15] This may be, in part, due to the non-enzymatic glycation of the enzyme. The glycosylated form of CA I, found at higher levels in diabetic patients, exhibits significantly lower specific activity (approximately 40% of the non-glycosylated enzyme).[16] Conversely, other studies have shown that hyperglycemia can lead to an increase in erythrocyte CA activity, possibly as a compensatory response to increased intracellular lactate levels.[17] Inhibition of erythrocyte CA has been linked to a reduction in blood glucose levels, suggesting it could be a potential therapeutic target for managing diabetes.[18]

Quantitative Data on Human Carbonic Anhydrase I in Disease

A comprehensive understanding of the role of CA I in disease requires quantitative analysis of its expression levels and enzymatic activity. The following tables summarize key quantitative findings from the literature.

| Disease | Tissue/Cell Type | Change in CA I Expression/Activity | Quantitative Value | Reference(s) |

| Colorectal Cancer | Colorectal Adenocarcinoma | Decreased mRNA expression | Undetectable in 35 of 39 tumors | [4] |

| Colorectal Adenocarcinoma | Decreased protein expression | 16 of 96 tumors showed positive staining | [4] | |

| Diabetes Mellitus | Erythrocytes | Decreased activity in smokers and diabetics | Lower than non-smokers and healthy controls | [15] |

| Erythrocytes | Increased glycation | Significantly higher than normal controls | [16] | |

| Erythrocytes | Decreased specific activity of glycosylated form | ~40% of non-glycosylated enzyme | [16] | |

| Erythrocytes | Increased activity with hyperglycemia | Significantly higher in Type II diabetics vs. control | [17] |

Table 1: Summary of Quantitative Changes in Human Carbonic Anhydrase I in Disease.

| Parameter | Value | Enzyme | Substrate | Reference(s) |

| kcat | 1 x 10⁶ s⁻¹ | Carbonic Anhydrase (general) | CO₂ | [19] |

| Km | 1.2 x 10⁻² M | Carbonic Anhydrase (general) | CO₂ | [19] |

| kcat/Km | 8.3 x 10⁷ M⁻¹s⁻¹ | Carbonic Anhydrase (general) | CO₂ | [19] |

| kcat | 1.3 x 10⁵ s⁻¹ | Platelet Carbonic Anhydrase II | CO₂ | [20] |

| Km | 1.0 mM | Platelet Carbonic Anhydrase II | CO₂ | [20] |

Table 2: General Kinetic Parameters of Carbonic Anhydrases. (Note: Isoform-specific kinetic data for CA I in disease states is limited in the literature).

Experimental Protocols for Studying Human Carbonic Anhydrase I

Accurate and reproducible experimental methods are crucial for investigating the role of CA I in disease. This section provides detailed protocols for key assays.

Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the esterase activity of CA, which is an indicator of its hydratase activity.[9]

Materials:

-

CA Assay Buffer

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

96-well flat-bottom plate

-

Spectrophotometer

-

Purified CA I standard or cell/tissue lysate

Procedure:

-

Sample Preparation:

-

For tissue or cell lysates, homogenize in ice-cold CA Assay Buffer and centrifuge to remove debris.

-

For erythrocyte lysates, wash red blood cells with PBS, lyse with cold water, and centrifuge to remove membranes.

-

-

Assay Reaction:

-

Add 10-20 µL of sample or standard to each well of a 96-well plate.

-

Bring the total volume in each well to 100 µL with CA Assay Buffer.

-

Add 100 µL of CA Substrate to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at 25°C.

-

Record the absorbance every 2-3 minutes for 10-20 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use a standard curve generated with purified p-nitrophenol to convert the absorbance change to the amount of product formed per minute.

-

One unit of CA activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of p-nitrophenyl acetate per minute at 25°C.

-

Western Blot for CA I Protein Expression

This protocol provides a general framework for detecting CA I protein levels in cell or tissue lysates.

Materials:

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-human CA I antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Electrotransfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CA I antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for CA1 Gene Expression

This protocol allows for the quantification of CA I mRNA levels.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or TaqMan)

-

Forward and reverse primers for human CA1

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers for CA1 or a housekeeping gene, and cDNA template.

-

Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CA1 and the housekeeping gene.

-

Calculate the relative expression of CA1 using the ΔΔCt method.

-

Immunohistochemistry (IHC) for CA I in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing CA I protein in tissue sections.[21][22]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal serum)

-

Primary antibody: Anti-human CA I antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[21]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Apply blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-CA I antibody overnight at 4°C.

-

Secondary Antibody and Detection:

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP conjugate.

-

Apply DAB solution and monitor for color development.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections through graded alcohols and xylene.

-

Coverslip with mounting medium.

-

Signaling Pathways and Molecular Interactions

The direct involvement of CA I in specific signaling pathways is an area of active research. While detailed pathways are not yet fully elucidated, the fundamental function of CA I in regulating pH and bicarbonate levels suggests its potential to influence numerous cellular processes.

pH-Dependent Signaling

By catalyzing the formation of protons and bicarbonate, CA I can modulate intracellular and local pH. This can, in turn, affect the activity of pH-sensitive enzymes and ion channels, thereby influencing downstream signaling cascades. In the CNS, CAs contribute to the availability of protons and bicarbonate necessary for the transmission of neuronal signals, potentially impacting GABAergic and NMDA receptor function.[23]

Caption: CA I's role in modulating intracellular pH and downstream signaling.

Experimental Workflow for Investigating CA I in Disease

The following diagram illustrates a typical workflow for studying the role of CA I in a specific disease context, from patient samples to functional analysis.

References

- 1. Erythrocyte carbonic anhydrase: a major intracellular enzyme to regulate cellular sodium metabolism in chronic renal failure patients with diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke [frontiersin.org]

- 4. The significance of carbonic anhydrase expression in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic anhydrase expression in kidney and renal cancer: implications for diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 9. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A New Kid on the Block? Carbonic Anhydrases as Possible New Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of Carbonic Anhydrase I in Motor Neurons and Alterations in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of carbonic anhydrase isoforms involved in modulation of emotional memory and cognitive disorders with histamine agonists, antagonists and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Erythrocyte carbonic anhydrase activity in smokers and in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estimation and characterization of glycosylated carbonic anhydrase I in erythrocytes from patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Hyperglycemia on Erythrocyte Carbonic Anhydrase and Lactic Acid in Type II Diabetic Subjects [scirp.org]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 20. Carbonic anhydrase in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of hCA I-IN-2 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the binding interaction between human Carbonic Anhydrase I (hCA I) and the inhibitor IN-2. The document outlines quantitative binding data, detailed experimental and computational methodologies, and visual representations of the physiological role of hCA I and a typical computational workflow.

Quantitative Data Summary

The inhibitor hCAII-IN-2, a pyrrolo[2,3-d]pyrimidine sulfonamide derivative, has been evaluated against a panel of human carbonic anhydrase isoforms. The reported inhibition constant (Ki) for its interaction with hCA I provides a quantitative measure of its binding affinity.

| Inhibitor | Target | Inhibition Constant (Ki) |

| hCAII-IN-2 | hCA I | 261.4 nM[1] |

Experimental Protocols

The determination of the inhibition constant (Ki) for hCA I inhibitors is crucial for quantitative assessment of their potency. Two common methods employed for this purpose are the stopped-flow CO2 hydration assay and the colorimetric esterase assay.

Stopped-Flow CO2 Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase on its physiological substrate, carbon dioxide.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The reaction progress is followed by observing the absorbance change of a pH indicator.[2]

Methodology:

-

Reagent Preparation:

-

A buffer solution (e.g., Tris-SO4) containing a pH indicator (e.g., phenol red) is prepared.

-

A CO2-saturated solution is prepared by bubbling CO2 gas into water.

-

The hCA I enzyme solution is prepared in the assay buffer.

-

The inhibitor (IN-2) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

-

Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution.

-

Assay Procedure:

-

The enzyme solution, with or without the inhibitor, is mixed with the CO2 solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance change.

-

-

Data Analysis:

-

The initial rates are plotted against the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Colorimetric Esterase Assay

This assay utilizes the promiscuous esterase activity of carbonic anhydrase.

Principle: hCA I can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.[3][4][5]

Methodology:

-

Reagent Preparation:

-

A buffer solution (e.g., phosphate buffer) is prepared.

-

A stock solution of the substrate, p-nitrophenyl acetate, is prepared in a solvent like acetonitrile.

-

The hCA I enzyme solution is prepared in the buffer.

-

The inhibitor (IN-2) is prepared in a suitable solvent and diluted to various concentrations.

-

-

Assay Procedure:

-

The enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated in a 96-well plate.

-

The reaction is initiated by adding the substrate (p-NPA) to each well.

-

The plate is incubated at a constant temperature (e.g., 25°C).

-

The absorbance at 400 nm is measured at regular time intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, similar to the stopped-flow assay.

-

In Silico Modeling Protocol

While a specific in silico modeling study for the hCA I-IN-2 complex is not publicly available, a standard and robust computational workflow can be applied to investigate this interaction. The following protocol is based on established methodologies for modeling the binding of sulfonamide inhibitors to carbonic anhydrases.

Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of IN-2 within the active site of hCA I.

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of human Carbonic Anhydrase I is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the structure.

-

Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of IN-2 (a pyrrolo[2,3-d]pyrimidine sulfonamide) is sketched and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking grid is defined around the active site of hCA I, typically centered on the catalytic zinc ion.

-

A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to search for favorable binding poses of IN-2 within the defined grid.

-

The docking algorithm explores various conformations of the ligand and its orientation within the active site.

-

A scoring function is used to rank the generated poses based on their predicted binding affinity.

-

-

Analysis of Results:

-

The top-ranked docking poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion).

-

The predicted binding energy or docking score provides an estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted this compound complex and to gain insights into the dynamic nature of the binding interactions over time.

Methodology:

-

System Setup:

-

The most plausible docking pose of the this compound complex is selected as the starting structure for the MD simulation.

-

The complex is placed in a simulation box filled with explicit water molecules.

-

Counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is first energy minimized to remove any bad contacts.

-

The system is gradually heated to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

-

A period of equilibration is performed under constant temperature and pressure to allow the system to relax.

-

A production run of the MD simulation is carried out for a sufficient duration (e.g., hundreds of nanoseconds) without restraints.

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

-

The root-mean-square fluctuation (RMSF) of individual residues is calculated to identify flexible regions of the protein.

-

The binding interactions observed in the docking pose are monitored throughout the simulation to evaluate their persistence.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed on the trajectory to obtain a more accurate estimation of the binding affinity.

-

Mandatory Visualizations

Physiological Role of hCA I

Human Carbonic Anhydrase I is a cytosolic enzyme that plays a crucial role in the reversible hydration of carbon dioxide, a fundamental process for maintaining pH homeostasis and facilitating CO2 transport in the blood.

Physiological role of hCA I in CO2 transport and pH balance.

In Silico Modeling Workflow

The process of in silico modeling of enzyme-inhibitor binding involves a series of computational steps, from initial data retrieval to detailed analysis of the interaction.

A typical workflow for in silico modeling of enzyme-inhibitor binding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Function of Human Carbonic Anhydrase I (hCA I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Carbonic Anhydrase I (hCA I) is a ubiquitous and catalytically efficient metalloenzyme belonging to the α-class of carbonic anhydrases. While its primary role in the reversible hydration of carbon dioxide is well-established, its broader biological significance extends to various physiological and pathological processes. This technical guide provides a comprehensive overview of the core biological functions of hCA I, detailing its catalytic mechanism, tissue distribution, and involvement in human health and disease. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes associated pathways and workflows to support further research and therapeutic development.

Core Biological Functions of hCA I

Human Carbonic Anhydrase I is a cytosolic enzyme that plays a crucial role in maintaining acid-base homeostasis and facilitating the transport of carbon dioxide.[1] Its fundamental biological function is the catalysis of the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for a multitude of physiological processes.

1.1. Respiration and CO₂ Transport: In erythrocytes, where hCA I is highly abundant, it facilitates the rapid conversion of metabolically produced CO₂ into bicarbonate for transport in the blood from tissues to the lungs.[3] In the lungs, the reverse reaction is catalyzed, converting bicarbonate back to CO₂ for exhalation.[1]

1.2. pH Regulation: By catalyzing the interconversion of a weak acid (carbonic acid) and its conjugate base (bicarbonate), hCA I is integral to pH buffering systems in various tissues, helping to maintain physiological pH.[1]

1.3. Ion Transport and Fluid Secretion: The generation of protons and bicarbonate by hCA I influences the activity of various ion transporters, thereby playing a role in the secretion of fluids such as aqueous humor, cerebrospinal fluid, and saliva.[2]

1.4. Pathophysiological Roles: Dysregulation of hCA I activity has been implicated in several diseases. For instance, altered levels of hCA I have been observed in certain types of cancer, such as oral squamous cell carcinoma and colon adenocarcinoma, suggesting its potential as a biomarker.[4] Reduced expression of hCA I has been linked to an enhanced malignant potential in prostatic tumor cells.[4] Additionally, genetic variants of hCA I have been associated with conditions like ankylosing spondylitis, hinting at a role in bone formation.[4]

While the catalytic activity of some carbonic anhydrase isoforms, like CA IX, has been linked to non-catalytic functions that influence cellular processes like glycolysis and pH regulation in cancer cells, such non-catalytic roles for hCA I are not yet well-defined in the scientific literature.[5][6][7][8]

Quantitative Data

Kinetic Parameters

The catalytic efficiency of hCA I is characterized by its Michaelis-Menten constant (KM) and catalytic constant (kcat). These parameters are crucial for understanding its enzymatic activity and for the development of specific inhibitors or activators.

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Conditions | Reference |

| CO₂ | 2.0 x 10⁵ | 4.2 | 4.8 x 10⁷ | pH 7.5, 25°C | [9] |

| Bicarbonate | 4 x 10⁵ | 26 | 1.5 x 10⁷ | pH 7.4 | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Tissue Distribution and Expression Levels

hCA I is a cytosolic protein with a widespread but varied tissue distribution. The highest expression levels are found in erythrocytes.

| Tissue | Expression Level (Normalized iBAQ) | Cellular Localization | Data Source |

| Whole Blood | High | Erythrocytes | [11] |

| Colon | Moderate | Cytoplasm of epithelial cells | [12] |

| Liver | Low | Cytoplasm of hepatocytes | [13] |

| Kidney | Low | Cytoplasm of renal tubule cells | [3] |

Note: This table provides a summary of relative expression levels. For detailed, quantitative expression data across a wider range of tissues, resources like the Human Protein Atlas and integrated proteomics databases should be consulted.[11][12][13]

Signaling Pathways and Molecular Interactions

Currently, there is limited evidence to suggest that hCA I is directly involved in specific signaling pathways in the same manner as receptor tyrosine kinases or G-protein coupled receptors. Its primary influence on cellular signaling is likely indirect, through its modulation of intracellular and extracellular pH, which can impact the activity of pH-sensitive enzymes and signaling proteins.[14]

Some studies on other intracellular carbonic anhydrase isoforms have shown that their activity can sensitize cancer cell pH signaling to changes in CO₂ partial pressure, which in turn can modulate downstream pathways like calcium signaling and mTOR.[14] However, specific protein-protein interactions that would place hCA I in a defined signaling cascade are not well-documented. Computational docking studies are often used to explore potential interactions between hCA I and various ligands, primarily in the context of inhibitor design.[15][16]

Experimental Protocols

Measurement of hCA I Catalytic Activity

This is the gold-standard method for measuring the rapid kinetics of CO₂ hydration catalyzed by hCA I.

Principle: The assay measures the change in pH resulting from the production of protons during CO₂ hydration. A pH indicator dye is used, and the change in its absorbance is monitored over a short time scale.

Protocol:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 100 mM Na₂SO₄ and 0.2 mM of a suitable pH indicator (e.g., p-nitrophenol).

-

Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water on ice for at least 30 minutes. The concentration will be approximately 34 mM at 25°C.

-

Enzyme Solution: Prepare a stock solution of purified hCA I in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.

-

-

Instrumentation: Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

-

Assay Procedure:

-

Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe with the buffer containing the pH indicator and the other with the CO₂ solution.

-

Initiate a "push" to mix the solutions and record the baseline absorbance of the indicator.

-

For the enzyme-catalyzed reaction, add a small volume of the hCA I stock solution to the buffer syringe.

-

Initiate a rapid mixing of the enzyme-buffer solution with the CO₂ solution.

-

Record the change in absorbance at the wavelength of maximum absorbance change for the pH indicator over time (typically milliseconds to seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the kinetic parameters (kcat and KM) by measuring the initial rates at varying CO₂ concentrations and fitting the data to the Michaelis-Menten equation.

-

This is a simpler, plate-based method suitable for higher-throughput screening.

Principle: Carbonic anhydrases exhibit esterase activity. This assay utilizes a substrate (e.g., p-nitrophenyl acetate) that is hydrolyzed by hCA I to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-SO₄, pH 7.6.

-

Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate in acetonitrile.

-

Enzyme Solution: Prepare serial dilutions of purified hCA I in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of assay buffer to each well.

-

Add 20 µL of the hCA I solution (or sample) to the appropriate wells.

-

To initiate the reaction, add 20 µL of the substrate solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 400 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

-

Enzyme activity can be expressed as the rate of p-nitrophenol production, determined from a standard curve.

-

Detection and Quantification of hCA I Protein

Principle: This technique is used to detect and quantify hCA I protein in complex biological samples like cell lysates or tissue homogenates.

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a 12% polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for hCA I (e.g., rabbit anti-CA1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Principle: IHC is used to visualize the localization of hCA I protein within tissue sections.

Protocol:

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum (e.g., normal goat serum).

-

Incubate with the primary anti-hCA I antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash with PBS.

-

Apply an avidin-biotin-peroxidase complex.

-

Wash with PBS.

-

-

Visualization:

-

Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope to assess the staining intensity and localization of hCA I.

-

Visualizations

Catalytic Mechanism of hCA I

Caption: Catalytic cycle of hCA I for CO₂ hydration.

Experimental Workflow for hCA I Activity Measurement

Caption: Workflow for hCA I purification and activity measurement.

Logical Relationship for hCA I's Role in CO₂ Transport

Caption: Role of hCA I in CO₂ transport from tissues to lungs.

Conclusion

Human Carbonic Anhydrase I is a fundamentally important enzyme with well-characterized catalytic functions that are essential for respiration and pH homeostasis. While its direct involvement in signaling pathways remains to be fully elucidated, its impact on cellular physiology through the regulation of proton and bicarbonate concentrations is undeniable. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of hCA I in health and disease, paving the way for the development of novel therapeutic strategies targeting this critical enzyme.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1 carbonic anhydrase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. A non-catalytic function of carbonic anhydrase IX contributes to the glycolytic phenotype and pH regulation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. preprints.org [preprints.org]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. Integrated View of Baseline Protein Expression in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The human proteome - The Human Protein Atlas [proteinatlas.org]

- 13. A global view of protein expression in human cells, tissues, and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of hCA I-IN-2 in Carbonic Anhydrase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions has rendered it a significant target for drug discovery. hCA I-IN-2 is a known inhibitor of human carbonic anhydrase isoforms. These application notes provide a detailed protocol for utilizing this compound in a colorimetric activity assay for human carbonic anhydrase I (hCA I), a common method for screening and characterizing potential inhibitors.

Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The assay described here utilizes the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetate.[1][2] The product, p-nitrophenol, is a chromophore that can be detected spectrophotometrically at 400-405 nm.[3][4] The rate of p-nitrophenol formation is directly proportional to the CA activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the rate of p-nitrophenol production.

Quantitative Data for this compound

The inhibitory potency of this compound against human carbonic anhydrase I and other isoforms has been characterized. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | Target Isoform | Inhibition Constant (Ki) |

| This compound | hCA I | 261.4 nM |

| This compound | hCA II | 3.8 nM |

| This compound | hCA IX | 19.6 nM |

| This compound | hCA XII | 45.2 nM |

| Data sourced from MedchemExpress.[5] |

Experimental Protocols

Principle of the Assay

The activity of hCA I is determined by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which results in an increase in absorbance at 400 nm. The assay can be performed in a 96-well plate format for high-throughput screening.

Materials and Reagents

-

Human Carbonic Anhydrase I (hCA I), purified

-

This compound

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400-405 nm

Preparation of Reagents

-

hCA I Enzyme Solution: Prepare a stock solution of hCA I in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-10 µg/mL is recommended.

-

This compound Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

p-NPA Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile (e.g., 100 mM).[4] Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[4]

Assay Protocol

This protocol is for a total reaction volume of 200 µL per well in a 96-well plate.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer containing a small percentage of DMSO (e.g., 1%) to ensure solubility. Include a vehicle control (buffer with DMSO, no inhibitor).

-

Enzyme Addition: To each well of the 96-well plate, add:

-

10 µL of the diluted this compound or vehicle control.

-

170 µL of hCA I enzyme solution in assay buffer.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.

-

Kinetic Measurement: Immediately start measuring the absorbance at 400 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA/min).

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula:

where V_control is the rate of the reaction with the vehicle control and V_inhibitor is the rate of the reaction in the presence of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

Logical Relationship of Inhibition

Caption: Inhibition of hCA I by this compound.

Experimental Workflow

Caption: Workflow for the hCA I activity assay.

References

Application Notes and Protocols for High-Throughput Screening of Human Carbonic Anhydrase I (hCA I) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1][2] This reaction is fundamental to pH homeostasis, CO₂ transport between tissues and the lungs, and other metabolic pathways.[2] Dysregulation of hCA I activity has been implicated in several diseases, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of hCA I inhibitors, essential for the discovery of novel drug candidates.

Assay Principles

The most common methods for HTS of hCA inhibitors are colorimetric and fluorescence-based assays. These assays are adaptable to microplate formats (e.g., 96-well or 384-well plates) suitable for screening large compound libraries.

Colorimetric Assay: This method utilizes the esterase activity of hCA I. The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA), to a chromogenic product, p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm). Inhibitors of hCA I will reduce the rate of this reaction, leading to a decrease in absorbance. This assay is robust, cost-effective, and well-suited for HTS.

Fluorescence-Based Assay: These assays offer higher sensitivity. One common approach is the indicator-displacement assay. A fluorescent indicator is designed to bind to the active site of hCA I, resulting in fluorescence quenching. When a competitive inhibitor is introduced, it displaces the indicator, leading to the restoration of fluorescence.[3]

Experimental Protocols

High-Throughput Colorimetric Assay for hCA I Inhibitors

This protocol is designed for a 96-well plate format and is optimized for the screening of compound libraries.

Materials and Reagents:

-

Human Carbonic Anhydrase I (hCA I), recombinant

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

p-Nitrophenyl acetate (pNPA) substrate solution: 10 mM in acetonitrile

-

Test compounds dissolved in 100% DMSO

-

Positive Control Inhibitor: Acetazolamide (a known pan-CA inhibitor)

-

96-well clear, flat-bottom microplates

-

Multichannel pipettes

-

Microplate reader capable of measuring absorbance at 405 nm

Assay Protocol:

-

Compound Plating:

-

Prepare a master plate of test compounds diluted in 100% DMSO.

-

Using a liquid handler or multichannel pipette, transfer 1 µL of each test compound solution into the wells of the 96-well assay plate.

-

For control wells, add 1 µL of DMSO (negative control) or 1 µL of Acetazolamide solution in DMSO (positive control).

-

-

Enzyme Preparation and Addition:

-

Prepare a working solution of hCA I in Assay Buffer at a final concentration of 10 nM.

-

Add 90 µL of the hCA I working solution to each well of the assay plate containing the compounds and controls.

-

Mix gently by tapping the plate or using a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

-

-

Substrate Addition and Kinetic Measurement:

-

Prepare a fresh working solution of pNPA substrate by diluting the 10 mM stock solution in Assay Buffer to a final concentration of 1 mM.

-

Initiate the enzymatic reaction by adding 10 µL of the 1 mM pNPA solution to each well. The final volume in each well will be 101 µL.

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (absorbance vs. time).

-

Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Slope_compound - Slope_background) / (Slope_negative_control - Slope_background))

-

Slope_compound: Rate of reaction in the presence of the test compound.

-

Slope_negative_control: Rate of reaction with DMSO only.

-

Slope_background: Rate of reaction in a well with no enzyme.

-

-

Assess Assay Quality: Calculate the Z'-factor to evaluate the quality of the HTS assay. The Z'-factor should ideally be between 0.5 and 1.0 for a robust assay.[4] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

SD: Standard Deviation

-

Mean: Average of the slopes for the respective controls.

-

-

Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation and dose-response studies.[5][6]

Data Presentation

Table 1: Representative Quantitative Data for hCA I Inhibitor Screening

| Parameter | Value | Reference |

| Assay Format | 96-well Colorimetric | |

| Substrate | p-Nitrophenyl acetate | |

| hCA I Concentration | 5 - 12 nM | [1] |

| Typical Z'-factor | ≥ 0.5 | [4] |

| Typical Hit Rate | < 1% | |

| Positive Control | Acetazolamide | [7] |

| Acetazolamide IC50 | ~16.3 ± 2 nM | [7] |

Table 2: Inhibition Constants (Kᵢ) of Known Sulfonamide Inhibitors against hCA I

| Compound | Kᵢ for hCA I (nM) | Reference |

| Acetazolamide | 250 | |

| Methazolamide | 50 | |

| Ethoxzolamide | 20 | |

| Dorzolamide | 800 | |

| Brinzolamide | 3800 | |

| Zonisamide | 9800 | |

| Celecoxib | 10000 | |

| Sulfonamide Derivative 1 | 68.4 - 458.1 | [8] |

| Sulfonamide Derivative 2 | 240 - 2185 | [9] |

| Pyrazole-carboxamide Sulfonamide | 725.6 | [1] |

Visualizations

hCA I Catalytic Mechanism and pH Regulation

Caption: Catalytic role of hCA I in pH homeostasis and its inhibition.

High-Throughput Screening Workflow for hCA I Inhibitors

Caption: Workflow for HTS and validation of hCA I inhibitors.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assay.works [assay.works]

- 6. Hit selection - Wikipedia [en.wikipedia.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols for Developing a Cell-Based Assay for hCA I-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is vital for maintaining acid-base balance, respiration, CO2 transport, and regulating pH in various tissues.[1][3] The human genome encodes for at least 14 different CA isoforms, with human carbonic anhydrase I (hCA I) being a ubiquitous cytosolic isoform.[4][5] Given the involvement of CAs in numerous physiological and pathological states, inhibitors of these enzymes are valuable therapeutic agents for conditions like glaucoma and are being actively investigated for their potential in cancer therapy.[1][6]

hCA I-IN-2 is a potent and selective inhibitor designed to target the hCA I isoform. To evaluate its efficacy and mechanism of action within a cellular context, robust cell-based assays are essential. This document provides detailed protocols for two key assays: a cell viability assay to assess the functional impact of hCA I inhibition and a Cellular Thermal Shift Assay (CETSA®) to confirm direct target engagement in intact cells.[7] These assays are critical steps in the preclinical validation of this compound.[8][9]

Principle of the Assays

The evaluation of this compound in a cellular environment involves a two-pronged approach:

-

Functional Assessment (Cell Viability): Inhibition of hCA I can disrupt cellular pH homeostasis, potentially leading to downstream effects on cell proliferation and viability. A cell viability assay, such as the MTS assay, measures the metabolic activity of a cell population. A reduction in metabolic activity in the presence of this compound can indicate a cytotoxic or cytostatic effect, providing a functional readout of the inhibitor's impact.

-

Target Engagement (CETSA): It is crucial to confirm that the observed cellular effects are a direct result of this compound binding to its intended target, hCA I. CETSA is a powerful biophysical method that measures the thermal stability of a protein in its native cellular environment.[7][10] The binding of a ligand, such as this compound, typically stabilizes its target protein, leading to an increase in the protein's melting temperature.[10][11] By heating inhibitor-treated cells to various temperatures and quantifying the amount of soluble hCA I remaining, a thermal shift can be detected, providing direct evidence of target engagement.[12]

Signaling Pathway of Carbonic Anhydrase I

Caption: Role of hCA I in intracellular pH regulation and its inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol details the steps to determine the effect of this compound on the viability of a selected cell line. The MTS assay is a colorimetric method for assessing metabolic activity.

Materials:

-

Human cell line expressing hCA I (e.g., K562 chronic myelogenous leukemia cells)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well clear, flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Spectrophotometric multiwell plate reader

Workflow:

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. Multiple roles of carbonic anhydrase in cellular transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. primescholars.com [primescholars.com]

- 5. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CETSA [cetsa.org]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pelagobio.com [pelagobio.com]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for hCA I-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA I-IN-2, also identified as compound 6d in the work by Singh P, et al. (2020), is a potent and selective inhibitor of human carbonic anhydrase I (hCA I).[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCA I is a cytosolic isoform involved in various physiological processes, and its inhibition is a subject of interest in the development of therapeutic agents for a range of disorders. These application notes provide detailed protocols for the preparation, storage, and use of this compound in research settings.

Data Presentation

Inhibitor Specificity

This compound exhibits high selectivity for hCA I over other isoforms. The inhibition constants (Ki) are summarized in the table below.

| Isoform | Ki (nM) |

| hCA I | 18.8[1][2] |

| hCA II | 375.1[2] |

| hCA IX | 1721[2] |

| hCA XII | 283.9[2] |

Data from Singh P, et al. Bioorg Chem. 2020 Jun;99:103839.[1]

Solution Stability (General Guidance)

Specific stability data for this compound is not publicly available. However, based on data for similar sulfonamide-based carbonic anhydrase inhibitors, the following storage conditions can be used as a guideline. It is always recommended to perform in-house stability tests for long-term experiments.

| Form | Storage Temperature | Estimated Stability |

| Powder | -20°C | ≥ 2 years |

| In DMSO | -80°C | ≥ 6 months |

| In DMSO | 4°C | Up to 2 weeks |

Experimental Protocols

Solution Preparation

1. Stock Solution Preparation (10 mM in DMSO):

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 513.57 g/mol , add 194.7 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

2. Working Solution Preparation:

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

-

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the assay buffer to achieve the desired final concentrations for your experiment.

-

It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

-

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is a general guideline for determining the inhibitory activity of this compound against hCA I using a colorimetric assay based on the esterase activity of carbonic anhydrase.

-

Materials:

-

Recombinant human carbonic anhydrase I (hCA I)

-

This compound working solutions

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add the hCA I enzyme to each well, except for the blank controls.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (pNPA) to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.

-

The rate of p-nitrophenol production is proportional to the hCA I activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway of Carbonic Anhydrase Action and Inhibition

References

Application Notes and Protocols: hCA I-IN-2 in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA I-IN-2 is a potent and highly selective inhibitor of human carbonic anhydrase I (hCA I). Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of glaucoma, the inhibition of specific CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for the disease.

While the primary targets for conventional glaucoma therapy are carbonic anhydrase isoforms II (hCA II) and IV (hCA IV), the high selectivity of this compound for hCA I presents a unique tool for researchers to investigate the specific role of this isoform in ocular physiology and pathology. These application notes provide an overview of the current understanding, quantitative data for this compound, and detailed protocols to facilitate exploratory research into its potential applications in glaucoma.

Data Presentation

The inhibitory activity of this compound has been characterized against several human carbonic anhydrase isoforms. The data clearly demonstrates its high selectivity for hCA I.

| Isoform | Ki (nM) |

| hCA I | 18.8 |

| hCA II | 375.1 |

| hCA IX | 1721 |

| hCA XII | 283.9 |

Data sourced from MedChemExpress.

Mechanism of Action of Carbonic Anhydrase Inhibitors in Glaucoma

The established mechanism for IOP reduction by carbonic anhydrase inhibitors involves the blockade of CA isoforms (primarily hCA II and IV) in the ciliary epithelium. This inhibition reduces the formation of bicarbonate ions (HCO3-). The subsequent decrease in bicarbonate transport across the ciliary epithelium leads to a reduction in aqueous humor secretion and a corresponding decrease in intraocular pressure.

Established signaling pathway of CA inhibitors in IOP reduction.

Experimental Protocols

Given the novelty of investigating a selective hCA I inhibitor for glaucoma, the following protocols are proposed for foundational research.

In Vitro Characterization of this compound Activity

Objective: To confirm the inhibitory potency and selectivity of this compound against relevant human carbonic anhydrase isoforms.

Method: Stopped-Flow Carbonic Anhydrase Activity Assay

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, hCA XII)

-

This compound

-

4-Nitrophenyl acetate (4-NPA) as substrate

-

Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of each hCA isoform in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

-

-

Assay Performance:

-

The assay measures the enzyme-catalyzed hydrolysis of 4-NPA to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.

-

Pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

-

Rapidly mix the enzyme-inhibitor solution with the 4-NPA substrate solution in the stopped-flow instrument.

-

Record the initial rate of the reaction by monitoring the change in absorbance over time.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation.

-

In Vivo Evaluation of IOP Reduction in an Animal Model

Objective: To determine if selective inhibition of hCA I by this compound has an effect on intraocular pressure in a relevant animal model.

Method: Tonometry in a Rabbit Model of Ocular Hypertension

Materials:

-

This compound formulated in a suitable ophthalmic vehicle

-

Vehicle control (e.g., saline or the formulation vehicle without the active compound)

-

Positive control (e.g., a known IOP-lowering agent like Dorzolamide)

-

New Zealand White rabbits

-

Tonometer (e.g., Tono-Pen)

-

Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

-

Animal Acclimatization and Baseline IOP Measurement:

-

Acclimatize rabbits to handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

-

Measure baseline IOP in both eyes of each rabbit at several time points before the study begins.

-

-

Induction of Ocular Hypertension (Optional but Recommended):

-

Ocular hypertension can be induced in one eye of each rabbit using methods such as intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork. The contralateral eye can serve as a normotensive control.

-

-

Drug Administration:

-

Divide the animals into treatment groups: Vehicle control, this compound (at various concentrations), and positive control.

-

Administer a single topical drop of the assigned treatment to the hypertensive (or designated) eye of each rabbit.

-

-